REACTION_CXSMILES
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[Cl:1][C:2]1[CH:18]=[CH:17][C:5]2[N:6]3[CH:11]=[C:10]([C:12](OCC)=[O:13])[N:9]=[C:7]3[S:8][C:4]=2[CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]2[N:6]3[CH:11]=[C:10]([CH2:12][OH:13])[N:9]=[C:7]3[S:8][C:4]=2[CH:3]=1 |f:1.2.3.4.5.6|
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Name
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|
Quantity
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9 g
|
Type
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reactant
|
Smiles
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ClC1=CC2=C(N3C(S2)=NC(=C3)C(=O)OCC)C=C1
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Name
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|
Quantity
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4 g
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Type
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reactant
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Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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7-chloro imidazo[2,1-b]-benzthiazole-2-methanol was prepared
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Name
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Type
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product
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Smiles
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ClC1=CC2=C(N3C(S2)=NC(=C3)CO)C=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |